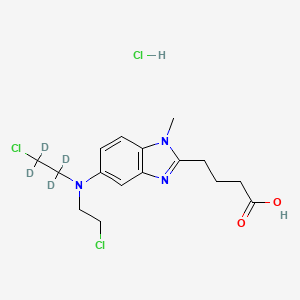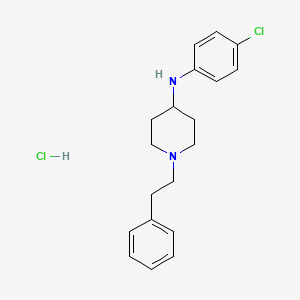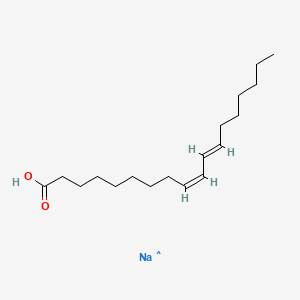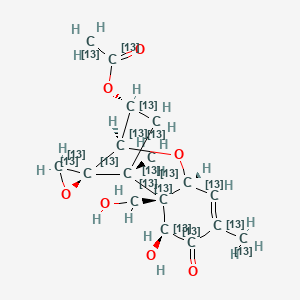
6-Nor-allyl-lysergic acid diethylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AL-LAD, also known as 6-allyl-6-nor-lysergic acid diethylamide, is a synthetic psychedelic compound belonging to the lysergamide family. It is an analog of lysergic acid diethylamide (LSD) and shares many of its chemical and structural properties. AL-LAD is known for its hallucinogenic effects and is often sought after by individuals looking for a unique psychedelic experience .
Preparation Methods
Synthetic Routes and Reaction Conditions
AL-LAD is synthesized starting from nor-lysergic acid diethylamide as a precursor. The synthesis involves the use of allyl bromide as a reactant. The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired chemical transformations occur .
Industrial Production Methods
Industrial production of AL-LAD follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification techniques to obtain high-purity AL-LAD. The production is carried out under strict regulatory guidelines to ensure safety and quality .
Chemical Reactions Analysis
Types of Reactions
AL-LAD undergoes various chemical reactions, including:
Oxidation: AL-LAD can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the chemical structure of AL-LAD, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of specific functional groups in the AL-LAD molecule with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of AL-LAD can lead to the formation of oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
AL-LAD has several scientific research applications, including:
Chemistry: AL-LAD is used as a reference compound in analytical chemistry to study the properties and behavior of lysergamides.
Biology: In biological research, AL-LAD is used to investigate the effects of psychedelics on cellular and molecular processes.
Medicine: AL-LAD is studied for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety.
Mechanism of Action
The mechanism of action of AL-LAD involves its interaction with serotonin receptors in the brain. AL-LAD primarily acts as an agonist at the 5-HT2A receptor, which is responsible for its hallucinogenic effects. The activation of this receptor leads to changes in neurotransmitter release and neuronal activity, resulting in altered perception and cognition .
Comparison with Similar Compounds
AL-LAD is similar to other lysergamides such as lysergic acid diethylamide (LSD), 1-propionyl-lysergic acid diethylamide (1P-LSD), lysergic acid amide (LSA), lysergic acid 2,4-dimethylazetidide (LSZ), and ethyl-lysergic acid diethylamide (ETH-LAD). Compared to LSD, AL-LAD is slightly milder but more visual in its effects. It is often favored for its less intense but more visually stimulating experience .
List of Similar Compounds
- Lysergic acid diethylamide (LSD)
- 1-propionyl-lysergic acid diethylamide (1P-LSD)
- Lysergic acid amide (LSA)
- Lysergic acid 2,4-dimethylazetidide (LSZ)
- Ethyl-lysergic acid diethylamide (ETH-LAD)
- Propyl-lysergic acid diethylamide (PRO-LAD)
Properties
Molecular Formula |
C22H27N3O |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N,N-diethyl-7-prop-2-enyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C22H27N3O/c1-4-10-25-14-16(22(26)24(5-2)6-3)11-18-17-8-7-9-19-21(17)15(13-23-19)12-20(18)25/h4,7-9,11,13,16,20,23H,1,5-6,10,12,14H2,2-3H3 |
InChI Key |
JCQLEPDZFXGHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[(Z)-piperidin-1-ylmethylidenehydrazinylidene]methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10821212.png)


![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid;sulfate;hydrate](/img/structure/B10821225.png)

![2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821232.png)


![12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B10821260.png)




![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide;N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridecanamide](/img/structure/B10821291.png)
